N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide
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Overview
Description
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide is a complex chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of ethoxy and phenyl groups. The final step involves the formation of the benzamide moiety through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide has diverse scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound for developing new drugs targeting specific diseases.
Industry: It is utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-phenylquinolin-6-yl)-N’-(4-fluorophenyl)urea
- N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide
- N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide stands out due to its specific functional groups and structural configuration
Properties
IUPAC Name |
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-24-16-23(17-7-5-4-6-8-17)27-22-14-11-19(15-21(22)24)26-25(28)18-9-12-20(29-2)13-10-18/h4-16H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFMWVYAWKWKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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